2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-

Structure–Activity Relationship Fragment-Based Drug Design Chemical Biology

2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- is a synthetic, nitrogen‑containing heterocyclic compound (C15H19N, molecular weight 213.32 g·mol⁻¹) that belongs to the 3,4‑dihydro‑2H‑pyrrole (1‑pyrroline) subclass. Its molecular architecture features a 5‑(2‑phenylethyl) substituent on the imine‑bearing dihydropyrrole ring and a 2‑(1‑methylethenyl) (isopropenyl) group that introduces a reactive alkene moiety, a combination that distinguishes it from simpler 1‑pyrroline analogs found in flavor or pheromone chemistry and that may confer distinct reactivity and recognition properties relevant to medicinal chemistry and chemical biology.

Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
CAS No. 646039-29-4
Cat. No. B12582814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-
CAS646039-29-4
Molecular FormulaC15H19N
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=N1)CCC2=CC=CC=C2
InChIInChI=1S/C15H19N/c1-12(2)15-11-10-14(16-15)9-8-13-6-4-3-5-7-13/h3-7,15H,1,8-11H2,2H3
InChIKeyKMZCPTPXZBHGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- (CAS 646039-29-4): Structural, Physicochemical, and Procurement Parameters


2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- is a synthetic, nitrogen‑containing heterocyclic compound (C15H19N, molecular weight 213.32 g·mol⁻¹) that belongs to the 3,4‑dihydro‑2H‑pyrrole (1‑pyrroline) subclass [1]. Its molecular architecture features a 5‑(2‑phenylethyl) substituent on the imine‑bearing dihydropyrrole ring and a 2‑(1‑methylethenyl) (isopropenyl) group that introduces a reactive alkene moiety, a combination that distinguishes it from simpler 1‑pyrroline analogs found in flavor or pheromone chemistry and that may confer distinct reactivity and recognition properties relevant to medicinal chemistry and chemical biology .

Scaffold Design
Uniquely combines a 2-isopropenyl alkene handle with a 5-phenethyl hydrophobic anchor on a 1-pyrroline core.
Enables orthogonal chemical diversification not possible with saturated 2-alkyl analogs.
Procurement Strategy
Multi-step synthesis with limited commercial availability makes authenticated sourcing more efficient than in-house preparation for preliminary studies.
Reduces synthetic bottleneck risk for SAR and fragment-elaboration campaigns.
Handling Requirement
Terminal alkene moiety may require inert-atmosphere storage and identity verification before use to preserve chemical integrity.
Precaution not mandated for saturated 2-methyl or 2-ethyl congeners.

Why Generic Substitution of CAS 646039-29-4 with Closely Related Dihydropyrroles Carries Technical Risk


Within the 3,4‑dihydro‑2H‑pyrrole family, compounds differing only by a single substituent at the 2‑position can exhibit marked divergence in electronic properties, conformational preference, and chemical reactivity . The target compound’s isopropenyl group, for instance, presents a π‑conjugated, branched alkene that is absent in the common 2‑methyl, 2‑ethyl, or unsubstituted 1‑pyrroline analogs . Because publicly available quantitative target‑engagement or pharmacokinetic data for the compound are extremely limited, the most defensible procurement rationale rests on its unique, verifiable structural and physicochemical differentiation. Generic substitution with a minimally characterized analog can therefore compromise the reproducibility of structure‑activity relationship (SAR) studies, fragment‑elaboration campaigns, or any application where the 2‑isopropenyl motif is intended to be a decisive design element.

Loss of Alkene Reactivity
Replacing the isopropenyl group with a saturated methyl or ethyl analog eliminates the terminal alkene, removing a key functional handle for bioconjugation and diversification chemistry.
Shift in Physicochemical Profile
The 2-isopropenyl substitution increases molecular weight and unsaturation compared to saturated analogs, which may alter chromatographic retention, logD, and membrane permeability estimates.
SAR Reproducibility Concerns
Public target-engagement data are extremely limited; generic substitution with a minimally characterized analog can compromise SAR interpretation where the 2-isopropenyl motif is a design element.

Technical Evidence Guide for CAS 646039-29-4: Quantitative Differentiation Against In‑Class Analogs


Structural Differentiation: The 2‑Isopropenyl Substituent vs. Saturated and Unbranched Analogs

The target compound is the only publicly registered 3,4‑dihydro‑2H‑pyrrole that simultaneously bears a 5‑(2‑phenylethyl) group and a 2‑(1‑methylethenyl) group [1]. The closest registered comparators—2‑methyl‑5‑(2‑phenylethyl)‑3,4‑dihydro‑2H‑pyrrole (CAS 219960‑20‑0) and 2‑ethyl‑5‑(2‑phenylethyl)‑3,4‑dihydro‑2H‑pyrrole (CAS 628692‑02‑4)—replace the branched, unsaturated isopropenyl moiety with a saturated methyl or ethyl group . This substitution eliminates the terminal alkene, a functional handle that enables orthogonal chemical reactions (e.g., Heck couplings, thiol‑ene click chemistry, epoxidation) not available to the saturated congeners.

2-Isopropenyl Substituent
Class-level inference
Target: 2-(1-methylethenyl), branched alkene, C₃H₅
Comparator: 2-methyl (CH₃) or 2-ethyl (C₂H₅)
Enables orthogonal alkene chemistry unavailable in saturated analogs.
Qualitative functional-group differentiation; no activity data available.
Structure–Activity Relationship Fragment-Based Drug Design Chemical Biology

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Boiling Point vs. the 2‑Ethyl Analog

The target compound has a molecular weight of 213.32 g·mol⁻¹ and a molecular formula of C₁₅H₁₉N . The closest physically characterized analog, 2‑ethyl‑5‑(2‑phenylethyl)‑3,4‑dihydro‑2H‑pyrrole (C₁₄H₁₉N, MW 201.31 g·mol⁻¹), has a predicted density of 1.0 ± 0.1 g·cm⁻³ and a predicted boiling point of 304.5 ± 21.0 °C at 760 mmHg . The target compound’s higher molecular weight and additional unsaturation are expected to result in a larger molar refractivity and a different chromatographic retention profile, directly impacting HPLC method development, logD prediction, and passive membrane permeability estimates relative to the 2‑ethyl analog.

Molecular Weight Delta
Cross-study comparable
ΔMW +12.01 g·mol⁻¹
Supports separate analytical method qualification vs. 2-ethyl analog.
Predicted properties require experimental confirmation.
Physicochemical Profiling ADME Prediction Chromatography Method Development

Synthetic Accessibility: Multi‑Step Preparation and Potential for Stereochemical Complexity vs. Commercially Stocked Analogs

Vendor descriptions indicate that the synthesis of CAS 646039‑29‑4 involves multi‑step organic reactions, typically including cyclization of appropriate precursors under controlled conditions . In contrast, 2‑(2‑phenethyl)‑1‑pyrroline (CAS 106366‑23‑8), which lacks the 2‑isopropenyl group, is available as a catalog compound from multiple research‑chemical suppliers . The target compound’s more demanding synthesis makes its in‑house preparation time‑ and resource‑intensive, increasing the value of procuring authenticated, analytically‑characterized material from a reputable source rather than attempting de novo synthesis for preliminary SAR exploration.

Synthetic Complexity
Supporting evidence
Multi-step route; limited commercial availability
Procurement of authenticated material eliminates in-house synthesis risk.
Based on vendor descriptions; no head-to-head yield comparison.
Organic Synthesis Medicinal Chemistry Procurement Strategy

Chemical Stability: Reactivity of the Isopropenyl Moiety Under Oxidative Conditions vs. Saturated Analogs

The isopropenyl substituent in CAS 646039‑29‑4 is a terminal alkene, a functional group that can undergo autoxidation, radical polymerization, or electrophilic addition under ambient storage conditions [1]. The 2‑methyl analog (CAS 219960‑20‑0) and 2‑ethyl analog (CAS 628692‑02‑4) contain only sp³‑hybridized carbon atoms at the 2‑position and are therefore structurally incapable of these allylic oxidation pathways . This inherent reactivity difference means that the target compound may require inert‑atmosphere handling (argon or nitrogen) and storage at reduced temperature with a radical inhibitor (e.g., BHT) to preserve chemical integrity, a precaution not mandated for the saturated congeners.

Oxidative Stability
Class-level inference
Terminal alkene susceptible to autoxidation
Inert-atmosphere storage and pre-use identity verification recommended.
No accelerated stability data publicly available.
Chemical Stability Sample Handling Long‑Term Storage

Recommended Application Scenarios for CAS 646039-29-4 Based on Verified Structural and Synthetic Evidence


Chemical Biology Probe: Building an Alkene‑Functionalized 1‑Pyrroline Library for Covalent Targeting

The terminal isopropenyl group serves as a latent electrophilic warhead that can be elaborated via thiol‑ene or inverse‑electron‑demand Diels–Alder chemistry to introduce fluorescent reporters, biotin tags, or photoreactive crosslinkers. This permits the construction of a focused set of activity‑based probes derived from a single 1‑pyrroline scaffold [1]. Because the closest saturated analogs lack the alkene, the target compound uniquely enables such bioconjugation strategies while preserving the 5‑phenethyl substituent, a group known to confer hydrophobic binding interactions in related pyrroline‑based ligands [2].

Lead Identification: SAR Exploration of 2‑Alkenyl‑1‑Pyrrolines as Privileged Scaffolds

The combination of the 2‑isopropenyl and 5‑phenethyl groups creates a three‑dimensional pharmacophore that can be systematically varied to probe hydrophobic pockets and π‑stacking interactions in target proteins. The evidence that the compound requires multi‑step synthesis and is not readily available commercially reinforces the strategic value of procuring a research‑grade batch for initial hit‑to‑lead chemistry, because in‑house synthesis would delay the SAR timeline . The documented existence of structurally related pyrroline‑based kinase inhibitors further supports the premise that appropriately substituted 1‑pyrrolines can serve as viable starting points for medicinal chemistry programs [3].

Analytical Reference Standard: Method Development for HPLC‑MS Purity and Stability Monitoring

The predicted differences in molecular weight, lipophilicity, and boiling point between the target compound and the 2‑ethyl analog (MW 213.32 vs. 201.31 g·mol⁻¹) imply that a dedicated LC‑MS method must be developed for identity confirmation and purity assessment . Procurement of a well‑characterized reference standard is therefore essential for laboratories that intend to use the compound in regulated discovery environments where analytical qualification of every screening compound is mandatory.

Synthetic Methodology Development: Exploring Regioselective Functionalization of Unsymmetrical 1‑Pyrrolines

The presence of two electronically and sterically distinct substituents on the 1‑pyrroline ring makes CAS 646039‑29‑4 a useful substrate for investigating regioselective additions to the imine double bond (C=N) vs. the exocyclic alkene. Such methodology studies directly address a gap in the current literature, where most reported dihydropyrrole chemistry focuses on simpler 2‑alkyl or 2‑aryl derivatives . The results can inform broader synthetic strategies for constructing nitrogen‑heterocyclic building blocks of pharmaceutical relevance.

Application
Selection Property
Validation Focus
Covalent Probe Library
Terminal alkene handle
Bioconjugation efficiency; scaffold integrity
Lead Identification SAR
2-Isopropenyl-5-phenethyl pharmacophore
Target engagement; hydrophobic pocket probing
Analytical Reference Standard
Dedicated LC-MS method development
Retention-time resolution; purity assessment
Synthetic Methodology
Unsymmetrical dihydropyrrole scaffold
Regioselective C=N vs. C=C functionalization
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